molecular formula C10H6ClF3 B6360235 (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene CAS No. 313-27-9

(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene

Cat. No.: B6360235
CAS No.: 313-27-9
M. Wt: 218.60 g/mol
InChI Key: MCLLLSFRTUPDBS-UHFFFAOYSA-N
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Description

(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is characterized by the presence of a cyclobutene ring substituted with chlorine and trifluoromethyl groups, making it a valuable tool in fields ranging from drug development to material synthesis.

Preparation Methods

The synthesis of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with suitable reagents under controlled conditions. One common method is the liquid-phase fluorination of 4-chlorobenzotrifluoride using anhydrous hydrogen fluoride in the presence of a catalyst at low temperatures (below 100°C) and under pressure . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The cyclobutene ring allows for addition reactions with various reagents.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is employed in the development of new pharmaceuticals and as a tool in biochemical studies.

    Medicine: It plays a role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene can be compared with other similar compounds, such as:

    4-Chlorobenzotrifluoride: Similar in structure but lacks the cyclobutene ring, making it less versatile in certain applications.

    1-Chloro-4-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.

The uniqueness of this compound lies in its cyclobutene ring, which provides additional reactivity and versatility compared to its analogs .

Properties

IUPAC Name

(4-chloro-3,3,4-trifluorocyclobuten-1-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLLLSFRTUPDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C2(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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